3-Cyano-6-hydroxypyrazine-2-carboxamide
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Overview
Description
3-Cyano-6-hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C6H4N4O2. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group, a hydroxyl group, and a carboxamide group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-hydroxypyrazine-2-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 3,6-dichloropyrazine-2-carbonitrile with hydroxylamine under basic conditions to form the desired compound . Another approach involves the nucleophilic substitution of 3,6-dichloropyrazine-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, cyanation, and hydroxylation, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl or cyano groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as hydroxylamine or amines for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-Cyano-6-hydroxypyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Cyano-6-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral RNA-dependent RNA polymerase, making it a potential antiviral agent. The compound’s cyano and hydroxyl groups play crucial roles in its binding affinity and inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-hydroxypyrazine-2-carboxamide: Known for its antiviral properties.
3,6-Dichloropyrazine-2-carbonitrile: Used as an intermediate in the synthesis of various pyrazine derivatives
Uniqueness
3-Cyano-6-hydroxypyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit viral RNA polymerase sets it apart from other similar compounds, making it a promising candidate for antiviral drug development .
Properties
IUPAC Name |
3-cyano-6-oxo-1H-pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c7-1-3-5(6(8)12)10-4(11)2-9-3/h2H,(H2,8,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGOUZXAYABOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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